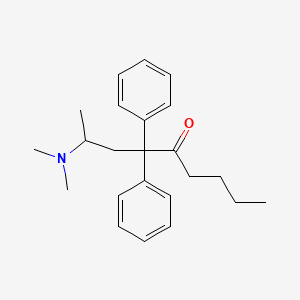![molecular formula C10H24O3Sn B14529353 Methyltris[(propan-2-yl)oxy]stannane CAS No. 62720-39-2](/img/structure/B14529353.png)
Methyltris[(propan-2-yl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a tin (Sn) atom bonded to three isopropoxy groups and one methyl group. Organotin compounds are widely studied due to their applications in various fields, including organic synthesis, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltris[(propan-2-yl)oxy]stannane can be synthesized through the reaction of tin(IV) chloride (SnCl4) with isopropanol (C3H8O) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
SnCl4+3C3H8O+CH3MgBr→C10H24O3Sn+3HCl+MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the tin compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyltris[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isopropoxy groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin halides or alkyl derivatives.
Scientific Research Applications
Methyltris[(propan-2-yl)oxy]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC
Mechanism of Action
The mechanism of action of methyltris[(propan-2-yl)oxy]stannane involves its interaction with various molecular targets. The compound can form complexes with proteins and enzymes, altering their activity. It can also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride (C12H27ClSn): Another organotin compound with similar applications but different reactivity and toxicity profiles.
Triphenyltin hydroxide (C18H15OSn): Used as a fungicide and has different chemical properties compared to methyltris[(propan-2-yl)oxy]stannane.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and form complexes with different ligands makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
62720-39-2 |
|---|---|
Molecular Formula |
C10H24O3Sn |
Molecular Weight |
311.01 g/mol |
IUPAC Name |
methyl-tri(propan-2-yloxy)stannane |
InChI |
InChI=1S/3C3H7O.CH3.Sn/c3*1-3(2)4;;/h3*3H,1-2H3;1H3;/q3*-1;;+3 |
InChI Key |
XOAVKYCZOIJLHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Sn](C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile](/img/structure/B14529280.png)
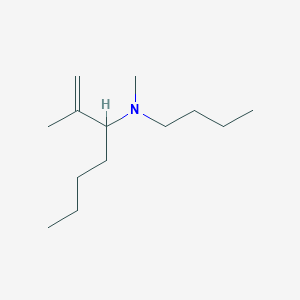

![Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-](/img/structure/B14529297.png)
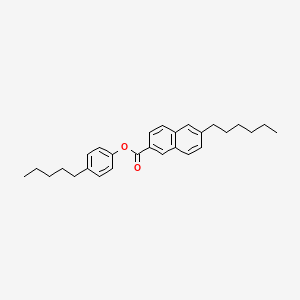
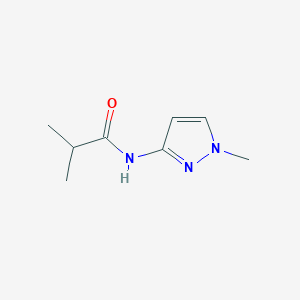
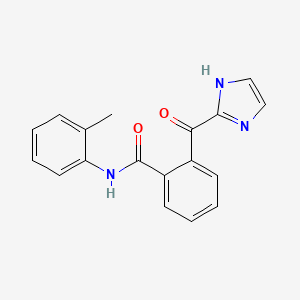
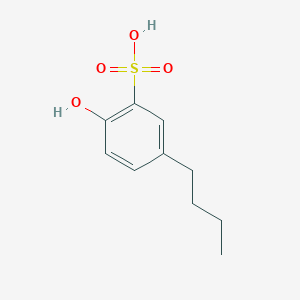
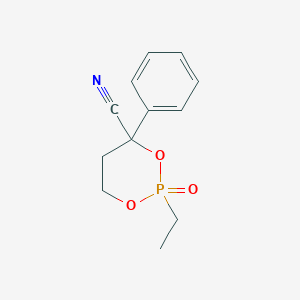
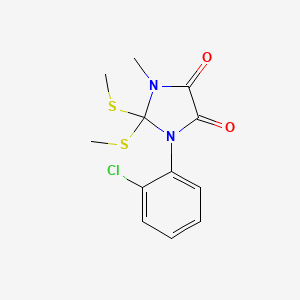
![5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine](/img/structure/B14529335.png)
![4-Methyl-2-oxaspiro[4.4]non-3-en-1-one](/img/structure/B14529337.png)

